![molecular formula C14H12F2O B12310067 2-([11'-Biphenyl]-4-yl)-22-difluoroethan-1-ol](/img/structure/B12310067.png)
2-([11'-Biphenyl]-4-yl)-22-difluoroethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([11’-Biphenyl]-4-yl)-22-difluoroethan-1-ol is an organic compound characterized by the presence of a biphenyl group and two fluorine atoms attached to an ethan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([11’-Biphenyl]-4-yl)-22-difluoroethan-1-ol typically involves the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a coupling reaction of two benzene rings. This can be achieved using a palladium-catalyzed Suzuki coupling reaction, where phenylboronic acid reacts with a halobenzene in the presence of a palladium catalyst and a base.
Introduction of Fluorine Atoms: The introduction of fluorine atoms can be accomplished through a halogen exchange reaction. For example, a difluoroethane derivative can be reacted with the biphenyl intermediate under appropriate conditions to yield the desired product.
Hydroxylation: The final step involves the introduction of the hydroxyl group. This can be achieved through a hydroxylation reaction using suitable reagents and conditions.
Industrial Production Methods
Industrial production of 2-([11’-Biphenyl]-4-yl)-22-difluoroethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, where substituents are introduced onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Regeneration of the hydroxyl group.
Substitution: Introduction of various functional groups onto the biphenyl rings.
科学的研究の応用
2-([11’-Biphenyl]-4-yl)-22-difluoroethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of 2-([11’-Biphenyl]-4-yl)-22-difluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with aromatic residues in proteins, while the fluorine atoms may enhance binding affinity through hydrogen bonding and hydrophobic interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
Polychlorinated Biphenyls (PCBs): Compounds with multiple chlorine atoms attached to biphenyl, used in industrial applications but now restricted due to environmental concerns.
Fluorobiphenyls: Biphenyl derivatives with fluorine atoms, similar in structure to 2-([11’-Biphenyl]-4-yl)-22-difluoroethan-1-ol.
Uniqueness
2-([11’-Biphenyl]-4-yl)-22-difluoroethan-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and interaction with biological targets, making it a valuable compound in various research fields.
特性
分子式 |
C14H12F2O |
|---|---|
分子量 |
234.24 g/mol |
IUPAC名 |
2,2-difluoro-2-(4-phenylphenyl)ethanol |
InChI |
InChI=1S/C14H12F2O/c15-14(16,10-17)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,17H,10H2 |
InChIキー |
FOSZXTQIMQFXBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CO)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B12309990.png)
![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B12309994.png)
![Methyl 2-[[[3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate](/img/structure/B12310000.png)


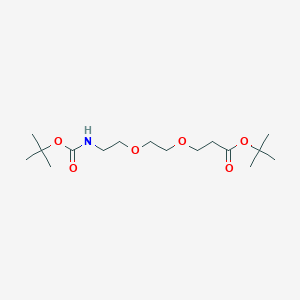
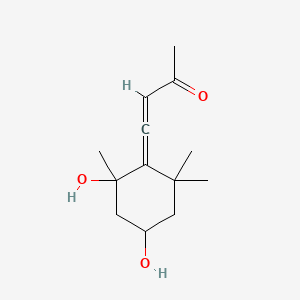
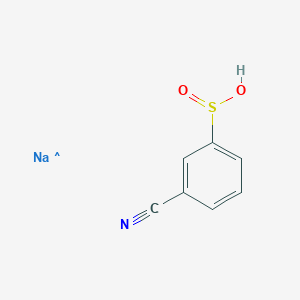
![4-Azido-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12310047.png)
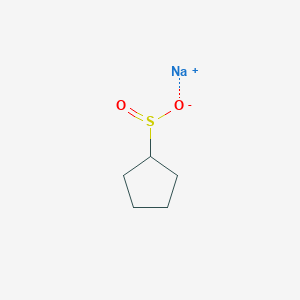
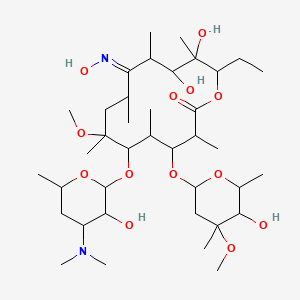
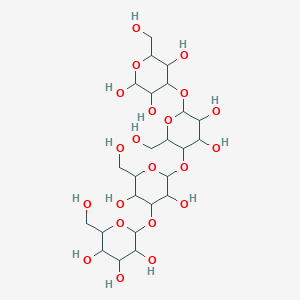
![N-[4-(Aminomethyl)phenyl]pyridin-2-amine](/img/structure/B12310061.png)
![6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile](/img/structure/B12310072.png)
